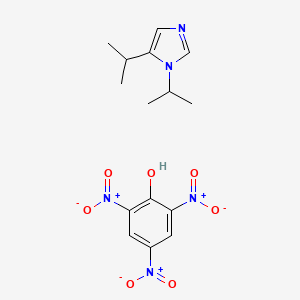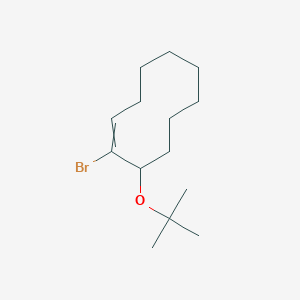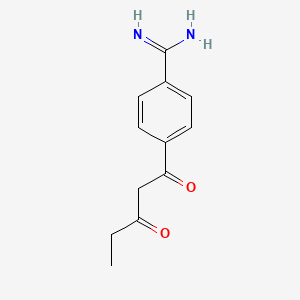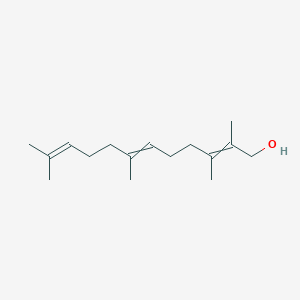
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol is a compound that combines the structural features of imidazole and trinitrophenol. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(propan-2-yl)imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The synthesis of trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of imidazole derivatives often employs solventless microwave-assisted synthesis, which is efficient and environmentally friendly . Trinitrophenol is produced on an industrial scale through the nitration of phenol, which is a well-established process in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
1,5-Di(propan-2-yl)imidazole undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction of nitro groups in trinitrophenol can yield aminophenols.
Substitution: Imidazole can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazolones and other oxidized derivatives.
Reduction: Aminophenols from the reduction of trinitrophenol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Trinitrophenol is used in explosives and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1,5-Di(propan-2-yl)imidazole involves its interaction with various molecular targets. Imidazole derivatives can inhibit enzymes by binding to their active sites, while trinitrophenol can disrupt cellular processes through its nitro groups . The pathways involved include enzyme inhibition and oxidative stress induction .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(propan-2-yl)imidazole: Similar structure but different substitution pattern.
2,4,6-Trinitrotoluene (TNT): Similar nitroaromatic compound with explosive properties.
Uniqueness
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol is unique due to its combination of imidazole and trinitrophenol moieties, which confer both biological activity and explosive properties .
Properties
CAS No. |
61278-71-5 |
|---|---|
Molecular Formula |
C15H19N5O7 |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H16N2.C6H3N3O7/c1-7(2)9-5-10-6-11(9)8(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,1-4H3;1-2,10H |
InChI Key |
DPVJZKVXLRBGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CN1C(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)

![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)

